4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is a fluorinated pentanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl substituent at position 4, and a fluorine atom at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide chemistry.
Properties
Molecular Formula |
C11H20FNO4 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-fluoro-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-11(4,5)6-7(12)8(14)15/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
JHYIHEBULJWGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Substituent Variations in Pentanoic Acid Derivatives
The following table compares key structural and physicochemical properties of the target compound with analogous Boc-protected pentanoic acid derivatives:
Key Observations :
- Fluorine vs.
- Steric Effects : The 4-methyl group in the target compound introduces steric hindrance, which may influence binding affinity in biological systems compared to the 4-methoxy derivative .
- Acidity : The trifluoromethyl-substituted compound exhibits a pKa of ~2.48, suggesting moderate acidity, while the target compound’s acidity remains uncharacterized but likely higher due to the electron-withdrawing fluorine .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid, also referred to as (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₀FNO₄
- Molecular Weight : 249.28 g/mol
- CAS Number : 857026-03-0
- SMILES Notation : CC(C(C(=O)N(C(=O)OC(C)(C)C)C(=O)O)F)C(C)(C)
The biological activity of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is primarily attributed to its role as an amino acid derivative. It may act as an inhibitor of certain enzymatic pathways, influencing metabolic processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : Research indicates that derivatives of fluorinated amino acids can exhibit anticancer activity by interfering with protein synthesis and cellular metabolism.
- Neuroprotective Effects : Some studies have shown that similar compounds may provide neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Properties | A study demonstrated that tert-butoxycarbonyl derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in antibiotic formulations. |
| Anticancer Activity | In vitro assays indicated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis. |
| Neuroprotective Study | A recent study highlighted the neuroprotective effects of similar compounds in models of oxidative stress, showing reduced neuronal death and improved survival rates. |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies should focus on:
- Acute Toxicity : Determining lethal doses in animal models.
- Chronic Exposure : Evaluating long-term effects on organ systems.
- Mutagenicity Tests : Assessing potential genetic damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
